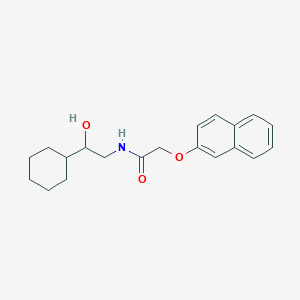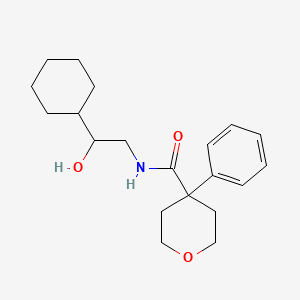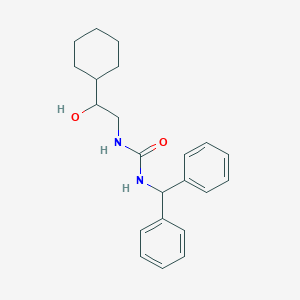![molecular formula C22H23N3O3S2 B6495318 ethyl 2-[2-(quinazolin-4-ylsulfanyl)acetamido]-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate CAS No. 852366-86-0](/img/structure/B6495318.png)
ethyl 2-[2-(quinazolin-4-ylsulfanyl)acetamido]-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Quinazoline and quinazolinone derivatives are nitrogen-containing heterocycles that have received significant attention due to their wide range of biopharmaceutical activities . They are considered noteworthy chemicals for the synthesis of diverse molecules with physiological significance and pharmacological utilization . Thiophene-based analogs are also a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Synthesis Analysis
Quinazolin-4 (3H)-one can be synthesized by the reaction of anthranilic acid with excess formamide at 120°C in an open air . This is also known as Niementowski reaction . Thiophene derivatives can be synthesized by various methods including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis .Chemical Reactions Analysis
Quinazoline and quinazolinone derivatives have shown a broad spectrum of pharmacological activities, including anti-inflammatory, antitubercular, and antiviral activities . Several research groups have successfully investigated and reported the promising antimicrobial properties and structure-activity relationships (SAR) of various quinazolinone derivatives .Physical And Chemical Properties Analysis
Quinazolines are stable in cold dilute acid and alkaline solutions, but they are destroyed when these solutions are boiled . Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S .Applications De Recherche Scientifique
Anti-Cancer Properties
Quinazoline derivatives have garnered attention for their anti-cancer potential. Researchers have explored the use of these compounds in inhibiting tumor growth and metastasis. AB00684931-01 may exhibit anti-proliferative effects on cancer cells, making it a candidate for further investigation in oncology research .
Anti-Inflammatory Activity
Inflammation plays a crucial role in various diseases. Quinazoline derivatives, including AB00684931-01, have demonstrated anti-inflammatory properties. These compounds could potentially modulate inflammatory pathways and contribute to the development of novel anti-inflammatory drugs .
Anti-Bacterial Applications
Quinazoline derivatives have been studied for their antibacterial effects. AB00684931-01 might exhibit activity against bacterial pathogens, making it relevant for infectious disease research. Further studies are needed to elucidate its mechanism of action and potential clinical applications .
Analgesic Properties
Pain management is essential in healthcare. Some quinazoline derivatives, including AB00684931-01, have shown analgesic effects. Investigating its efficacy in pain relief could lead to the development of new analgesic drugs .
Anti-Viral Potential
Viruses pose significant health challenges. Quinazoline derivatives have been explored for their anti-viral activity. AB00684931-01 may inhibit viral replication or entry, making it relevant for antiviral drug development .
Anti-Tuberculosis Research
Tuberculosis remains a global health concern. Quinazoline derivatives, including AB00684931-01, have been investigated for their anti-tubercular properties. These compounds could potentially enhance existing tuberculosis treatments or serve as leads for new drug development .
Anti-Oxidant Effects
Oxidative stress contributes to various diseases. Quinazoline derivatives may possess anti-oxidant properties. AB00684931-01 could be studied further to understand its impact on oxidative stress-related conditions .
Other Potential Applications
Beyond the mentioned fields, quinazoline derivatives have been explored for anti-hypertensive, anti-obesity, anti-psychotic, and anti-diabetic effects. While specific data on AB00684931-01 in these areas are limited, its structural features warrant investigation in diverse therapeutic contexts .
Mécanisme D'action
The mechanism of action of quinazoline and quinazolinone derivatives is diverse and depends on their specific structures and substitutions . For example, some quinazoline derivatives have been approved as drugs for treating benign prostatic hyperplasia and post-traumatic stress disorder , and others are used for curing lung and pancreatic cancers .
Orientations Futures
Propriétés
IUPAC Name |
ethyl 2-[(2-quinazolin-4-ylsulfanylacetyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3S2/c1-2-28-22(27)19-15-9-4-3-5-11-17(15)30-21(19)25-18(26)12-29-20-14-8-6-7-10-16(14)23-13-24-20/h6-8,10,13H,2-5,9,11-12H2,1H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWXIPPOGZFLCKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCCC2)NC(=O)CSC3=NC=NC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 2-(2-(quinazolin-4-ylthio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[({[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}methyl)sulfanyl]-N-(4-methoxyphenyl)-1-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxamide](/img/structure/B6495253.png)
![4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxylate](/img/structure/B6495254.png)
![2-[1-(2,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(naphthalen-1-yl)acetamide](/img/structure/B6495256.png)
![N'-(2-cyclohexyl-2-hydroxyethyl)-N-[2-(methylsulfanyl)phenyl]ethanediamide](/img/structure/B6495257.png)
![methyl 2-(2-{[5-benzyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate](/img/structure/B6495260.png)
![N-benzyl-2-({6-oxo-5-[(thiophen-2-yl)methyl]-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide](/img/structure/B6495277.png)
![ethyl 1-(4-fluorophenyl)-4-{[(3-methoxyphenyl)carbamoyl]methoxy}-6-oxo-1,6-dihydropyridazine-3-carboxylate](/img/structure/B6495282.png)
![2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B6495290.png)

![N-(2-cyclopropyl-2-hydroxypropyl)-N'-[(2-methoxyphenyl)methyl]ethanediamide](/img/structure/B6495301.png)
![N-(2H-1,3-benzodioxol-5-yl)-2-({3-[(2-fluorophenyl)methyl]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)acetamide](/img/structure/B6495319.png)
![N-[4-({2-[2-(pyridin-3-yl)-1,3-thiazol-4-yl]ethyl}sulfamoyl)phenyl]acetamide](/img/structure/B6495328.png)